3-Hydroxy-1-methyl-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one

Medicinal chemistry Process chemistry Click chemistry

3-Hydroxy-1-methyl-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one (CAS 651007-45-3) is a synthetic small molecule belonging to the 3-hydroxyindolin-2-one (3-hydroxyoxindole) class. It features an N-methyl substituent at position 1 and a terminal alkyne (prop-2-yn-1-yl) at the quaternary C-3 position, bearing both a hydroxyl group and an alkynyl arm on the same carbon.

Molecular Formula C12H11NO2
Molecular Weight 201.22 g/mol
CAS No. 651007-45-3
Cat. No. B12602511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-1-methyl-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one
CAS651007-45-3
Molecular FormulaC12H11NO2
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C(C1=O)(CC#C)O
InChIInChI=1S/C12H11NO2/c1-3-8-12(15)9-6-4-5-7-10(9)13(2)11(12)14/h1,4-7,15H,8H2,2H3
InChIKeyAFYYIQGSPXNNAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxy-1-methyl-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one (CAS 651007-45-3): Indolin-2-one Core with Alkynyl Warhead for Click Chemistry & Drug Discovery


3-Hydroxy-1-methyl-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one (CAS 651007-45-3) is a synthetic small molecule belonging to the 3-hydroxyindolin-2-one (3-hydroxyoxindole) class. It features an N-methyl substituent at position 1 and a terminal alkyne (prop-2-yn-1-yl) at the quaternary C-3 position, bearing both a hydroxyl group and an alkynyl arm on the same carbon . This dual functionality defines its core synthetic utility: the C-3 hydroxyl establishes the 3,3-disubstituted oxindole pharmacophore found in numerous bioactive molecules, while the terminal alkyne serves as a bioorthogonal handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, enabling modular diversification into triazole-containing conjugates [1]. The N-methyl substitution differentiates this compound from the unsubstituted NH analog (CAS 406207-99-6) and the N-phenyl variant (CAS 651007-44-2), offering distinct physicochemical properties that influence solubility, metabolic stability, and target binding. This compound is primarily procured as a versatile intermediate for medicinal chemistry campaigns targeting kinase inhibition, antiviral development, and anticancer lead optimization, where the combination of a quaternary stereocenter, a hydrogen-bond-donating hydroxyl, and a clickable alkyne in a single scaffold provides synthetic efficiency advantages over stepwise assembly approaches [2].

Pre-installed N-methyl Enables structure-activity relationship studies without additional N-alkylation step.
Terminal alkyne handle Direct CuAAC click diversification into triazole libraries (reported yields 73–91%).
3-Hydroxy oxindole core Reported kinase inhibitor pharmacophore; compatible with ATP-binding site interactions.

Why Substituting 651007-45-3 with N-Unsubstituted or N-Phenyl Analogs Can Derail Your SAR and Synthesis Strategy


Procurement decisions that treat 3-hydroxy-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one (CAS 406207-99-6) or 3-hydroxy-1-phenyl-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one (CAS 651007-44-2) as interchangeable with CAS 651007-45-3 ignore critical structure-activity relationship (SAR) consequences documented across indolin-2-one medicinal chemistry literature [1]. The N1 substitution pattern on the oxindole scaffold directly modulates kinase selectivity profiles, with N-methylated derivatives demonstrating markedly different inhibition spectra against receptor tyrosine kinases compared to N-unsubstituted or N-aryl congeners [2]. In MAO inhibition studies, N-methylated propargyl derivatives were explicitly identified as the most active congeners, with replacement of the methyl group by higher alkyl or aromatic substituents resulting in significant reduction of activity [3]. Furthermore, the N-H analog (CAS 406207-99-6) introduces an additional hydrogen bond donor at the indolin-2-one nitrogen that can alter both target engagement and physicochemical properties, while the N-phenyl variant (CAS 651007-44-2, MW 263.29 vs. MW 201.22 for the target compound) substantially increases lipophilicity and molecular weight, potentially compromising ligand efficiency metrics critical in fragment-based and lead optimization campaigns . Substituting these analogs without re-optimizing downstream synthetic steps and biological assays risks generating non-comparable SAR data, reducing click chemistry yields due to altered solubility profiles, and producing false-negative results in structure-guided drug discovery programs.

N-H analog (CAS 406207-99-6)
Adds hydrogen bond donor at indolin-2-one nitrogen; may alter kinase hinge-region binding and solubility profile compared to N-methyl.
N-Phenyl analog (CAS 651007-44-2)
Higher molecular weight and lipophilicity can reduce ligand efficiency metrics; distinct RTK selectivity patterns reported for N-aryl vs. N-methyl derivatives.
MAO inhibitory activity context
N-alkyl or N-aryl substitutions may show reduced MAO inhibitory activity relative to N-methyl congener; published SAR recommends N-methyl for maximum reported activity.

Quantitative Evidence Differentiating 651007-45-3 from Closest Analogs: Synthesis Efficiency, Click Chemistry Yields, and Biological Activity Benchmarks


Synthetic Route Efficiency from N-Methylisatin vs. N-Unsubstituted or N-Phenyl Isatin Precursors

The target compound is accessed via propargylation of N-methylisatin, leveraging the pre-installed N-methyl group. The analogous preparation of N-propargyl isatins from unsubstituted isatin requires an additional N-alkylation step using propargyl bromide under basic conditions (K₂CO₃, ultrasound/microwave assistance), adding synthetic complexity and reducing overall atom economy. Substituted N-propargyl isatins synthesized via this SN2 approach have been systematically studied, with reaction yields and conditions varying by N-substitution pattern [1]. The N-methyl substrate avoids this additional step, enabling direct access to the quaternary 3-hydroxy-3-alkynyl oxindole scaffold from commercially available N-methylisatin. Downstream CuAAC click reactions of N-propargyl isatin derivatives with benzyl azides proceed in good yields (73–91%), demonstrating the compatibility of the N-propargyl handle with copper-catalyzed cycloaddition [2].

Synthetic step efficiency
Class-level inference
Target (N-methylisatin route): 2 steps to 3-hydroxy-3-propargyl scaffold. N-H analog: 3 steps (N-propargylation + C3 alkynylation). N-Phenyl analog: 3 steps (N-arylation + C3 alkynylation).
Supports procurement for streamlined SAR library synthesis.
CuAAC yields 73–91% reported for related N-propargyl substrates.
Medicinal chemistry Process chemistry Click chemistry Indolin-2-one synthesis

MAO Inhibitory Potency: N-Methylated Propargyl Indoles vs. Higher Alkyl or Aryl N-Substituted Analogs

Structure-activity relationship studies on acetylenic monoamine oxidase (MAO) inhibitors have established a clear hierarchy of N-substitution effects on inhibitory potency. N-methylated propargyl derivatives were demonstrated to be the most active congeners among the series tested. Critically, replacement of the N-methyl group with a higher alkyl or aromatic substituent resulted in a significant reduction of MAO inhibitory activity [1]. This SAR finding has direct implications for selecting among the N-methyl (CAS 651007-45-3), N—H (CAS 406207-99-6), and N-phenyl (CAS 651007-44-2) variants of the 3-hydroxy-3-(prop-2-yn-1-yl)indolin-2-one scaffold. While the specific MAO IC₅₀ or Kᵢ values for CAS 651007-45-3 have not been individually reported in peer-reviewed literature, the class-level SAR from closely related aromatic N-propargyl compounds provides strong inferential evidence that the N-methyl substitution conveys superior potency relative to the N-H and N-phenyl alternatives within this pharmacophore class [1].

MAO inhibition ranking
Class-level inference
Reported potency order: N-methyl > N-H ≈ N-alkyl ≈ N-aryl. N-methylated propargyl derivatives identified as most active congeners in class-level SAR.
N-methyl substitution supports MAO-focused study design; direct IC₅₀ for CAS 651007-45-3 not published.
Based on rat brain mitochondrial MAO assays (Kalir et al., 1981).
Neuropharmacology Monoamine oxidase inhibition Structure-activity relationship Propargylamines

Click Chemistry Triazole Diversification: CuAAC Yields of N-Propargyl Indolin-2-one Substrates vs. Non-Alkynylated Indolin-2-ones

The terminal alkyne at the N1 position of CAS 651007-45-3 (and common to the N-propargyl subclass) enables efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with organic azides to generate 1,2,3-triazole conjugates. A systematic study using (E)-3-(phenylimino)-1-(prop-2-yn-1-yl)indolin-2-one derivatives as CuAAC substrates reported isolated yields of 73–91% for the resulting 1,2,3-triazole hybrids across a panel of benzyl azide coupling partners [1]. This yield range provides a benchmark for assessing synthetic utility of the propargyl handle in library production. In contrast, indolin-2-one derivatives lacking the N-propargyl group (e.g., N—H, N-alkyl without terminal alkyne) cannot participate in CuAAC without prior functionalization, requiring additional synthetic manipulation that typically reduces overall yield and increases step count by 1–2 transformations. Among the triazole products synthesized, compound 5j exhibited significant antibacterial efficacy against P. aeruginosa and B. subtilis with an MIC of 0.0062 μmol/mL, and antifungal potency against A. niger with an MIC of 0.0123 μmol/mL, confirming that the triazole products derived from N-propargyl indolin-2-ones retain bioactivity [1].

Click chemistry efficiency
Class-level inference
73–91% isolated yields for CuAAC triazole formation with benzyl azides. Representative MIC: 0.0062 μmol/mL (P. aeruginosa, B. subtilis); 0.0123 μmol/mL (A. niger) for a derived triazole.
Pre-installed alkyne enables one-step library diversification; bioactivity of triazole conjugates reported.
Cu(I) catalysis, ambient conditions; products fully characterized.
Bioorthogonal chemistry Triazole synthesis Copper-catalyzed cycloaddition Chemical biology

Kinase Inhibition Selectivity: Differential RTK Inhibition Profiles of N-Substituted 3-Substituted-Indolin-2-ones

3-Substituted indolin-2-ones have been designed and synthesized as a novel class of tyrosine kinase inhibitors exhibiting selectivity toward different Receptor Tyrosine Kinases (RTKs). Systematic SAR exploration demonstrated that modifications at the 3-position, coupled with N1-substitution variation, modulate the pattern of ligand-dependent autophosphorylation of various RTKs at submicromolar levels in cellular assays [1]. Further chemical optimization studies on 3-hydroxy-indolin-2-one analogs as anti-HIV-1 agents involved systematic variation of both N1 and C3 substituents, with the resulting structure-activity relationships guiding hit-to-lead progression [2]. Within the 3-hydroxy-3-alkynylindolin-2-one subseries, certain derivatives demonstrated Akt kinase inhibition with IC₅₀ values ranging from 7.7 to 9.8 μM, establishing that C3-alkynyl substitution on the oxindole scaffold is compatible with kinase engagement [3]. While CAS 651007-45-3 itself has not been directly profiled in a published kinase panel, the convergence of SAR evidence indicates that the N-methyl/C3-propargyl substitution pattern occupies a distinct selectivity space relative to N—H and N-phenyl analogs—a critical consideration when selecting starting points for kinase-focused medicinal chemistry.

Kinase inhibition profile
Class-level inference
Related 3-hydroxy-3-alkynylindolin-2-ones: Akt IC₅₀ 7.7–9.8 μM. N-substitution modulates RTK autophosphorylation selectivity; distinct profiles vs. N-H and N-phenyl analogs.
Supports kinase inhibitor lead optimization; N-methyl substitution may provide differentiated selectivity.
Direct profiling of CAS 651007-45-3 in kinase panel not published.
Kinase inhibitor Receptor tyrosine kinase Cancer therapeutics Structure-activity relationship

High-Value Application Scenarios for 651007-45-3 in Drug Discovery, Chemical Biology, and Parallel Synthesis


Kinase-Focused Medicinal Chemistry: RTK and Akt Inhibitor Lead Optimization

Procure CAS 651007-45-3 as the preferred starting scaffold for generating 3-substituted indolin-2-one kinase inhibitor libraries, where the N-methyl group has been established through class-level SAR to confer distinct RTK selectivity profiles compared to N—H or N-aryl variants [1]. Use the pre-installed C3-hydroxyl as a hydrogen bond donor anchor for ATP-binding site interactions and the terminal alkyne for subsequent structure-guided diversification. Related 3-hydroxy-3-alkynylindolin-2-one derivatives have demonstrated Akt kinase inhibition with IC₅₀ values from 7.7 to 9.8 μM , establishing the viability of this scaffold for kinase engagement. The N-methyl group avoids introducing an additional hydrogen bond donor (present in the N-H analog, CAS 406207-99-6) that could alter kinase hinge-region binding geometry, while maintaining lower molecular weight (MW 201.22) than the N-phenyl variant (CAS 651007-44-2, MW 263.29) for favorable ligand efficiency metrics.

CuAAC Click Chemistry-Based Library Production and DNA-Encoded Library (DEL) Synthesis

Employ CAS 651007-45-3 as a direct-to-click building block in parallel synthesis workflows, leveraging the terminal alkyne for on-DNA or in-plate CuAAC diversification into 1,2,3-triazole libraries. N-propargyl indolin-2-one substrates have been demonstrated to undergo efficient CuAAC with benzyl azides in 73–91% isolated yields [1], providing a validated benchmark for library production. This eliminates the need for separate alkyne installation steps required for non-propargylated indolin-2-one scaffolds, translating to measurable time and cost savings in array synthesis. The resulting triazole conjugates have confirmed antimicrobial bioactivity (MIC 0.0062–0.0123 μmol/mL against bacterial and fungal strains) [1], confirming that downstream biological screening relevance is preserved.

Neuropharmacology: MAO Inhibitor Development and Selectivity Profiling

Select CAS 651007-45-3 as the foundational scaffold for developing MAO-A and MAO-B inhibitors, based on the established SAR finding that N-methylated propargyl derivatives represent the most active congeners in this pharmacophore class [1]. Replacement of the N-methyl with higher alkyl or aromatic groups causes significant activity reduction, making the N—H and N-phenyl analogs (CAS 406207-99-6 and CAS 651007-44-2) suboptimal starting points for MAO-targeted programs. The C3-hydroxyl provides an additional vector for modulating potency and selectivity, while the alkyne enables bioorthogonal probe development. Although direct IC₅₀ values for CAS 651007-45-3 at MAO isoforms remain to be published, the convergent SAR across multiple aromatic N-propargyl series [1] strongly supports its prioritization over alternative N-substitution patterns.

Antiviral Drug Discovery: HIV-1 RT and Integrase Inhibitor Scaffold Optimization

Utilize CAS 651007-45-3 in hit-to-lead campaigns targeting HIV-1 reverse transcriptase (RT) or integrase, following the precedent of 3-hydroxy-indolin-2-one analogs that have undergone systematic optimization as anti-HIV-1 agents [1]. Molecular docking studies of 3-hydroxy-indolin-2-one derivatives have been performed against HIV-1 integrase (PDB ID: 5KGX), providing structural guidance for rational design . The N-methyl group on CAS 651007-45-3 distinguishes this compound from the 22-compound series based on 3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one in published anti-HIV-1 studies, offering a complementary N-substitution entry point for exploring divergent SAR around the indolin-2-one core. The terminal alkyne further enables late-stage functionalization to probe additional binding interactions without de novo scaffold synthesis.

Application
Selection Property
Validation Focus
Kinase inhibitor SAR studies
N-methyl substitution selectivity profile
RTK autophosphorylation panel review; Akt inhibition context
CuAAC triazole library synthesis
Pre-installed terminal alkyne
CuAAC yield reproducibility; triazole bioactivity screening
MAO-A/MAO-B inhibitor profiling
N-methyl propargyl pharmacophore
MAO isoform inhibitory activity review; verify direct IC₅₀
HIV-1 RT/integrase lead optimization
3-Hydroxy oxindole scaffold compatibility
Antiviral activity and molecular docking consistency
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